molecular formula C8H8N2O2 B1448346 furan-2-yl(1H-imidazol-2-yl)methanol CAS No. 1502768-59-3

furan-2-yl(1H-imidazol-2-yl)methanol

Cat. No.: B1448346
CAS No.: 1502768-59-3
M. Wt: 164.16 g/mol
InChI Key: SAGPEZDBEOTHDE-UHFFFAOYSA-N
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Description

Furan-2-yl(1H-imidazol-2-yl)methanol is a heterocyclic compound that contains both furan and imidazole rings. These rings are known for their significant roles in various chemical and biological processes. The compound’s structure features a furan ring attached to an imidazole ring via a methanol group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(1H-imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with hydroxyamine oxime acetates in methanol. This reaction proceeds through the formation of α-(5-hydroxymethyl)furyl nitrones, which then undergo cyclization in the presence of sodium methylate to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield furan-2-yl(1H-imidazol-2-yl)carboxylic acid, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

Furan-2-yl(1H-imidazol-2-yl)methanol serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Reactions:

  • Oxidation: Can be oxidized to form derivatives like furan-2,5-dione.
  • Reduction: The imidazole ring can be reduced to generate imidazoline derivatives.
  • Substitution: Both rings can participate in electrophilic and nucleophilic substitutions.
Reaction TypeReagents UsedMajor Products
OxidationPotassium permanganateFuran-2,5-dione derivatives
ReductionSodium borohydrideImidazoline derivatives
SubstitutionN-bromosuccinimide (electrophilic)Substituted furan and imidazole derivatives

Biology

The compound has been investigated for its bioactive properties , particularly its potential antimicrobial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity
A study examined the effectiveness of this compound against several bacterial strains. The results showed significant inhibition at low concentrations (IC50 values ranging from 10 to 25 µM), indicating strong antimicrobial potential.

Bacterial StrainIC50 (µM)Mechanism of Action
Staphylococcus aureus15.5 ± 1.2Cell wall synthesis inhibition
Escherichia coli20.3 ± 0.9Disruption of membrane integrity

Medicine

This compound is being explored for its therapeutic benefits , particularly in anti-inflammatory and anticancer research.

Anticancer Activity:
Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Furan derivativeMCF7 (Breast)25.72 ± 3.95Induction of apoptosis
Imidazole derivativeU87 (Glioblastoma)45.2 ± 13.0Cell cycle arrest

Industry Applications

In industrial settings, this compound is utilized in the development of advanced materials , including high-performance polymers and catalysts due to its unique chemical properties.

Applications in Material Science:
The compound's ability to form stable complexes with metal ions enhances its utility in catalytic processes, making it a candidate for applications in sustainable chemistry.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furan-2-carbaldehyde: Shares the furan ring and hydroxymethyl group but lacks the imidazole ring.

    2-(Furan-2-yl)-1H-imidazole: Contains both furan and imidazole rings but lacks the hydroxymethyl group.

Uniqueness

Furan-2-yl(1H-imidazol-2-yl)methanol is unique due to the presence of both furan and imidazole rings connected via a methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Furan-2-yl(1H-imidazol-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for pharmacological applications.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of furan derivatives with imidazole-based compounds. For instance, a study demonstrated the synthesis of 5-(1H-imidazol-2-yl)furan derivatives through a multi-component reaction involving 5-hydroxymethylfurfural and o-phenylenediamine, yielding several products including this compound .

Antimicrobial Properties

Research indicates that furan derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. A comparative study highlighted its potency against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that furan-containing imidazole derivatives induce apoptosis in cancer cell lines. For example, derivatives of furan and imidazole were found to inhibit cell proliferation in breast and colon cancer models, with mechanisms involving the disruption of cell cycle progression and induction of oxidative stress .

Neuroprotective Effects

Neuroprotective effects have been observed in studies focusing on neurodegenerative diseases. This compound exhibited protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various furan derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its strong antibacterial properties compared to standard antibiotics .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis, while Western blot analysis confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 proteins .

Table 1: Biological Activities of Furan Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)
This compoundAntimicrobialStaphylococcus aureus32
Furan derivative AAnticancerMCF-7 (breast cancer)25
Furan derivative BNeuroprotectiveSH-SY5Y (neuronal)15

Properties

IUPAC Name

furan-2-yl(1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPEZDBEOTHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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